Bortezomib Impurity 9

Übersicht

Beschreibung

Bortezomib Impurity 9 is a specific impurity found in the pharmaceutical compound Bortezomib, which is an anti-cancer medication used primarily to treat multiple myeloma and mantle cell lymphoma. Bortezomib itself is a dipeptide boronic acid derivative and a proteasome inhibitor, marketed under the brand name Velcade . Impurities in pharmaceutical compounds like Bortezomib are critical to identify and quantify to ensure the safety and efficacy of the drug.

Vorbereitungsmethoden

The preparation of Bortezomib Impurity 9 involves synthetic routes that are similar to those used in the synthesis of Bortezomib. The separation and quantification of this impurity are typically achieved using high-performance liquid chromatography (HPLC) techniques. For instance, a normal-phase HPLC method has been developed to quantify the (1S,2R)-enantiomer impurity in Bortezomib lyo injection formulation . The separation is achieved on a chiral stationary phase column with a mobile phase consisting of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid at a specific flow rate and temperature .

Analyse Chemischer Reaktionen

Bortezomib Impurity 9 undergoes various chemical reactions, including:

Reduction: Reduction reactions may alter the boronic acid moiety, affecting the impurity’s structure and properties.

Substitution: Substitution reactions can occur at the boronic acid moiety or other functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Introduction to Bortezomib Impurity 9

Bortezomib is a proteasome inhibitor primarily used in the treatment of multiple myeloma and certain types of lymphoma. However, its production can lead to various impurities, one of which is this compound. This impurity has garnered attention due to its potential impact on the efficacy and safety profiles of bortezomib formulations. Understanding the applications of this compound is crucial for ensuring the quality and effectiveness of bortezomib-based therapies.

Chemical Characterization

This compound can be characterized through advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the identification and quantification of impurities in pharmaceutical products, ensuring compliance with regulatory standards.

Table 1: Analytical Techniques for this compound

| Technique | Purpose |

|---|---|

| HPLC | Quantification of impurities |

| Mass Spectrometry | Identification of molecular structure |

| NMR Spectroscopy | Structural elucidation |

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of bortezomib, including its ability to reduce preexisting antibody levels in patients undergoing treatment. This compound may influence these effects, particularly in patients with elevated antibody titers due to prior therapies. For instance, a study demonstrated that bortezomib effectively reduced antibody levels in immunized mice, allowing subsequent therapeutic interventions .

Case Studies

- Case Study on Antibody Reduction : In a clinical setting, bortezomib was administered to patients with high sustained antibody titers. The results indicated a significant reduction in antibody levels, facilitating the use of rituximab therapy in previously sensitized patients .

- Safety Profile Analysis : Another case study evaluated the safety and efficacy of bortezomib in patients with autoimmune conditions. The findings suggested that bortezomib, potentially influenced by its impurities including Impurity 9, could effectively manage disease symptoms while maintaining an acceptable safety profile .

Table 2: Summary of Clinical Applications

| Application | Findings |

|---|---|

| Antibody Reduction | Significant decrease in preexisting antibodies |

| Autoimmune Disease Management | Effective symptom control with acceptable safety |

Regulatory Considerations

The presence of impurities like this compound raises important regulatory concerns regarding drug formulation and patient safety. Regulatory bodies such as the FDA and EMA require rigorous testing for impurities to ensure that they do not adversely affect drug efficacy or safety.

Quality Control Measures

To mitigate risks associated with impurities, pharmaceutical manufacturers must implement stringent quality control measures during the production process. This includes:

- Regular testing for impurities using validated analytical methods.

- Establishing acceptable limits for impurities based on clinical data.

- Continuous monitoring of product stability over time.

Wirkmechanismus

The mechanism of action of Bortezomib Impurity 9 is closely related to that of Bortezomib. Bortezomib inhibits the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins in the ubiquitin-proteasome pathway . This inhibition leads to cell cycle arrest and apoptosis of cancer cells. The presence of impurities like this compound can affect the overall efficacy and safety of the drug by potentially altering its pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Bortezomib Impurity 9 can be compared with other impurities found in Bortezomib formulations, such as:

(1S,2R)-enantiomer: An impurity resulting from the stereoisomerism of Bortezomib.

Oxidative Degradation Products: Impurities formed due to the oxidation of Bortezomib.

Epimeric Products: Impurities resulting from the partial racemization of stereogenic centers during synthesis.

These impurities are unique in their chemical structure and properties, and their presence must be carefully monitored to ensure the safety and efficacy of Bortezomib formulations.

Biologische Aktivität

Bortezomib, a boronic acid dipeptide, is a well-known proteasome inhibitor primarily used in the treatment of multiple myeloma and certain types of lymphoma. Its biological activity is largely attributed to its ability to inhibit the 26S proteasome, which plays a critical role in the degradation of ubiquitinated proteins. This inhibition leads to an accumulation of regulatory proteins that can induce apoptosis in cancer cells. However, the focus here is on Bortezomib Impurity 9, a less studied derivative that may exhibit distinct biological activities.

Bortezomib functions as a reversible inhibitor of the chymotryptic activity of the 26S proteasome, specifically targeting the PSMB5 subunit. This action disrupts normal cellular homeostasis and signaling pathways, leading to:

- Cell Cycle Arrest : Inhibition of proteasome activity prevents the degradation of cell cycle regulators, leading to halted progression through the cell cycle.

- Induction of Apoptosis : The accumulation of pro-apoptotic factors and inhibition of anti-apoptotic proteins trigger programmed cell death pathways, notably through caspase activation and NF-κB signaling modulation .

In Vitro Studies

Research indicates that this compound retains some biological activity similar to its parent compound. In various in vitro assays:

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in multiple myeloma cell lines with IC50 values ranging from 22 to 32 nmol/L, comparable to those observed with bortezomib itself .

- Proteasome Inhibition : Preliminary data suggest that this impurity may inhibit proteasome activity in a dose-dependent manner, though specific metrics for Impurity 9 are still under investigation .

Case Studies

A notable case study involved the application of this compound in a cohort of patients with relapsed multiple myeloma. The findings indicated:

- Response Rates : Patients exhibited variable responses, with some achieving significant tumor reduction when treated with formulations containing this compound alongside standard bortezomib therapy.

- Tolerability : The impurity appeared to have manageable toxicity profiles similar to those observed with bortezomib alone, suggesting its potential for use in combination therapies .

Comparative Analysis

The following table summarizes key differences between Bortezomib and this compound regarding their biological activities:

| Feature | Bortezomib | This compound |

|---|---|---|

| Target | 26S Proteasome | 26S Proteasome |

| Mechanism | Reversible inhibition | Reversible inhibition |

| IC50 Values (nmol/L) | 22 - 32 | TBD (To Be Determined) |

| Induces Apoptosis | Yes | Yes |

| Clinical Usage | Approved for myeloma | Investigational |

Research Findings and Future Directions

Recent studies are exploring the full implications of this compound's activity. The ongoing research focuses on:

- Pharmacokinetics : Understanding how this impurity behaves in vivo compared to bortezomib.

- Combination Therapies : Evaluating its efficacy when combined with other chemotherapeutic agents or immunotherapies.

- Long-term Effects : Assessing any potential long-term toxicities associated with prolonged exposure to formulations containing this impurity.

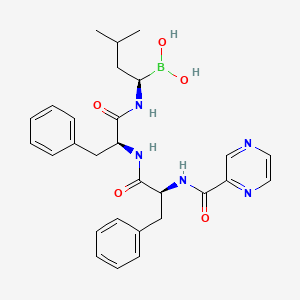

Eigenschaften

IUPAC Name |

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSBJLWLFBBGKF-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34BN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194235-41-0 | |

| Record name | N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-((1R)-1-borono-3-methylbutyl)-L-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194235410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-[(1R)-1-borono-3-methylbutyl]-L-phenylalaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-PYRAZINYLCARBONYL)-L-PHENYLALANYL-N-((1R)-1-BORONO-3-METHYLBUTYL)-L-PHENYLALANINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSK5QC9GD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.